molecular formula C11H10N2O2 B8387240 5,8-Dimethyl-6-nitroquinoline

5,8-Dimethyl-6-nitroquinoline

Cat. No.: B8387240
M. Wt: 202.21 g/mol
InChI Key: HHQCEAWTVQAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethyl-6-nitroquinoline (CAS 91138-08-8) is a high-purity, substituted quinoline derivative offered for research and development purposes. This compound features a nitro group at the 6-position and methyl groups at the 5- and 8-positions of the quinoline core, which significantly influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in synthetic organic chemistry . In medicinal chemistry, this compound serves as a key building block for the synthesis of more complex molecules. Its structural motif is related to other investigated nitroquinolines, which have shown potential as antineoplastic agents . Furthermore, the nitroquinoline scaffold is recognized for its metal-chelating properties . Related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), have been extensively studied and are known to act as metallophores, inducing copper and zinc intoxication in bacterial cells, which underpins their antimicrobial activity . This mechanism suggests potential research applications for this compound in developing antimicrobial agents or in studies targeting metal homeostasis in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this compound with care, as nitroquinoline derivatives have been shown to possess genotoxic potential in studies of related compounds . Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5,8-dimethyl-6-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8(2)9-4-3-5-12-11(7)9/h3-6H,1-2H3

InChI Key

HHQCEAWTVQAHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have identified quinoline analogues as potential antiviral agents against Enterovirus D68 (EV-D68), a virus associated with respiratory illnesses in children. Specifically, modifications at the 6-position of the quinoline core have shown promising results in inhibiting viral replication. Compounds derived from this class, including those similar to 5,8-dimethyl-6-nitroquinoline, were found to exhibit significant antiviral activity, with effective concentrations as low as 0.05 to 0.10 μM against various strains of EV-D68 .

Anticancer Properties
this compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines while sparing normal cells. For instance, in breast cancer models, significant apoptosis was observed with minimal cytotoxicity towards healthy cells . Additionally, xenograft models showed substantial tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

Anti-inflammatory Effects
The compound has also displayed anti-inflammatory properties in models of induced arthritis. Treatment resulted in a significant reduction in inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases .

This compound and its derivatives have been noted for a broad spectrum of biological activities:

  • Antimalarial : Exhibits activity against malaria parasites.
  • Antibacterial : Effective against various bacterial strains, including multi-drug resistant variants.
  • Antifungal : Shows promise in treating fungal infections.
  • Antidiabetic : Potential for managing diabetes through various mechanisms.
  • Antioxidant and Anti-inflammatory : Reduces oxidative stress and inflammation .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : This study evaluated the compound's efficacy against breast cancer cells. Results indicated a notable induction of apoptosis and reduced tumor viability compared to controls .
  • Case Study on Infection Control : Investigating its antimicrobial efficacy revealed that the compound effectively inhibited growth in resistant bacterial strains, showcasing its role as a potential treatment option for antibiotic-resistant infections .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
5,8-Dimethyl-6-nitroquinoline C₁₁H₁₁N₂O₂* -CH₃ (C5, C8), -NO₂ (C6) 217.22* Hypothetical: Enhanced lipophilicity due to methyl groups; potential intermediate in drug synthesis N/A
6-Bromo-8-ethyl-5-nitroquinoline C₁₁H₉BrN₂O₂ -Br (C6), -Et (C8), -NO₂ (C5) 281.11 Bromine enhances electrophilic substitution; ethyl group increases steric hindrance
5,6-Dimethoxy-8-nitroquinoline C₁₁H₁₀N₂O₄ -OMe (C5, C6), -NO₂ (C8) 234.21 Methoxy groups improve solubility; nitro at C8 may alter redox behavior
6-Anilinoquinoline-5,8-quinone C₁₅H₁₀N₂O₂ -NHPh (C6), quinone (C5, C8) 250.25 Quinone moiety enables redox activity; used as LY-83,583 in research
6-Methoxy-5-nitroquinoxaline C₉H₇N₃O₃ -OMe (C6), -NO₂ (C5) 205.17 Quinoxaline core with dual N atoms; higher electron deficiency than quinolines

*Hypothetical values for this compound.

Key Insights from Structural Comparisons

Substituent Position and Electronic Effects Nitro Group Placement: In 6-Bromo-8-ethyl-5-nitroquinoline (), the nitro group at C5 directs reactivity toward electrophilic substitution at C6 and C7. For this compound, the nitro group at C6 may similarly polarize the aromatic ring, favoring reactions at adjacent positions . Methyl vs. Methoxy Groups: Methyl groups in this compound are less polar than methoxy groups in 5,6-dimethoxy-8-nitroquinoline (–8), likely reducing aqueous solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems .

Steric and Synthetic Considerations Steric Hindrance: The ethyl group in 6-Bromo-8-ethyl-5-nitroquinoline () may hinder reactions at C8, whereas methyl groups in this compound could provide milder steric effects, enabling functionalization at C7 . Synthetic Yields: Derivatives with electron-donating groups (e.g., 3-methoxyphenylamino in , % yield) often achieve higher yields in nucleophilic substitutions compared to electron-withdrawing nitro analogs. This suggests that this compound’s methyl groups might improve synthetic accessibility relative to halogenated analogs .

Biological and Material Applications Quinone Derivatives: 6-Anilinoquinoline-5,8-quinone () demonstrates redox activity due to its quinone structure, whereas this compound’s nitro group may confer antibacterial or antiparasitic properties common to nitroaromatics . Quinoxaline vs. Quinoline: 6-Methoxy-5-nitroquinoxaline () has a dual-nitrogen heterocycle, increasing electron deficiency compared to mono-nitrogen quinolines. This difference could make quinoxalines more reactive in charge-transfer applications .

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